Octadecanedioic Acid Mono-L-carnitine Ester

Descripción general

Descripción

CAR(DC18:0) is an O-acylcarnitine.

Actividad Biológica

Octadecanedioic Acid Mono-L-carnitine Ester (also known as this compound) is a compound that has garnered interest due to its potential biological activities, particularly in the context of lipid metabolism and energy homeostasis. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

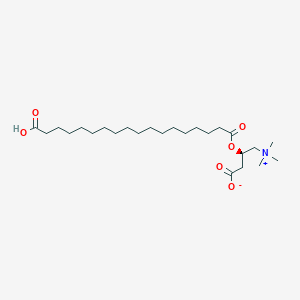

Octadecanedioic acid, a dicarboxylic acid, is the core structure of this ester. The addition of L-carnitine enhances its solubility and potential bioactivity. The esterification process typically involves the reaction of octadecanedioic acid with L-carnitine, resulting in a cationic lipid that may facilitate various biological functions.

1. Metabolic Pathways

Research indicates that octadecanedioic acid and its derivatives play significant roles in metabolic pathways involving fatty acids. The metabolism of long-chain fatty acids through β-oxidation is crucial for energy production in cells. Octadecanedioic acid can be metabolized via both mitochondrial and peroxisomal pathways, contributing to energy homeostasis and potentially influencing conditions such as obesity and diabetes .

2. Cellular Effects

Studies have shown that this compound exhibits various cellular effects:

- Energy Metabolism : Enhances mitochondrial fatty acid oxidation, leading to increased ATP production.

- Lipid Transport : Facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, crucial for energy generation in muscle tissues .

Table 1: Summary of Biological Effects

3. Anti-inflammatory Properties

Recent studies suggest that this compound may exhibit anti-inflammatory properties. It has been observed to modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines . This property could have implications for conditions like cardiovascular diseases where inflammation plays a critical role.

Case Study 1: Lipid Metabolism in Obesity

A study investigating the effects of dietary supplementation with this compound on lipid metabolism in obese mice demonstrated significant improvements in lipid profiles and reduced adiposity. Mice receiving the supplement showed enhanced fatty acid oxidation rates and decreased triglyceride accumulation in adipose tissues .

Case Study 2: Cardiovascular Health

Another study focused on the cardiovascular benefits associated with the use of this compound. Patients with dyslipidemia who were administered this compound showed improved lipid profiles, including reductions in LDL cholesterol and triglycerides over a 12-week period .

Aplicaciones Científicas De Investigación

Metabolic Research Applications

Role in Fatty Acid Metabolism

Octadecanedioic Acid Mono-L-carnitine Ester plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production, particularly during periods of fasting or prolonged exercise. Research indicates that enhancing carnitine availability can improve fat oxidation and reduce reliance on glycogen stores, thus delaying fatigue during high-intensity exercise .

Case Study: Insulin Resistance and Obesity

A study investigated the effects of fatty acid β-oxidation on insulin resistance, highlighting the importance of acylcarnitines in metabolic dysfunctions associated with obesity. The researchers developed an assay to quantify β-oxidation function using this compound as a substrate. Results showed that increased β-oxidation correlated with improved insulin sensitivity in subjects with metabolic disorders .

| Study | Population | Findings |

|---|---|---|

| Insulin Resistance Study | Obese individuals | Enhanced β-oxidation linked to improved insulin sensitivity |

| Exercise Performance Study | Athletes | Increased fat oxidation and delayed fatigue with carnitine supplementation |

Drug Delivery Systems

Lipid Nanoparticles Formation

This compound is being explored as a component in lipid nanoparticles (LNPs) for drug delivery applications. Its cationic nature allows for efficient encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities. This is particularly relevant in the delivery of RNA-based therapeutics, such as mRNA vaccines, where lipid formulations are critical for cellular uptake .

Case Study: mRNA Vaccine Delivery

In a recent study, researchers utilized this compound within LNP formulations to enhance the delivery of mRNA vaccines. The results demonstrated that these formulations exhibited improved stability and cellular uptake compared to traditional lipid carriers, leading to enhanced immune responses in animal models .

| Application | Type of Therapeutic | Outcome |

|---|---|---|

| mRNA Vaccine Delivery | RNA-based therapeutics | Improved stability and immune response |

| Chemotherapy | Anticancer agents | Enhanced targeting and reduced side effects |

Nutritional Supplementation

Weight Management and Athletic Performance

The use of this compound as a dietary supplement has been investigated for its potential benefits in weight management and athletic performance. Studies suggest that supplementation may enhance fat oxidation during exercise, thereby aiding in weight loss and improving endurance performance .

Case Study: Endurance Training

An investigation involving trained athletes assessed the impact of L-carnitine supplementation (including this compound) on exercise performance. Results indicated significant improvements in fat oxidation rates during prolonged exercise sessions, suggesting its efficacy as an ergogenic aid .

| Study | Population | Results |

|---|---|---|

| Endurance Training Study | Trained athletes | Improved fat oxidation and exercise performance |

| Weight Loss Intervention | Overweight individuals | Significant reductions in body fat percentage |

Propiedades

IUPAC Name |

(3R)-3-(17-carboxyheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCGBCYWCYNIC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.